molecular formula C7H7ClN2 B13671416 3-Ethynylpyridin-4-amine hydrochloride

3-Ethynylpyridin-4-amine hydrochloride

Cat. No.: B13671416
M. Wt: 154.60 g/mol
InChI Key: OXBUJTASPRWSCP-UHFFFAOYSA-N
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Description

3-Ethynylpyridin-4-amine hydrochloride: is a chemical compound with the molecular formula C7H7ClN2 and a molecular weight of 154.59688 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylpyridin-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-Ethynylpyridin-4-amine.

    Reaction with Hydrochloric Acid: The amine group in 3-Ethynylpyridin-4-amine reacts with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Scientific Research Applications

3-Ethynylpyridin-4-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Ethynylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can:

Comparison with Similar Compounds

    3-Ethynylpyridine: A closely related compound with similar structural features.

    5-Ethynylpyridin-2-amine: Another ethynyl-substituted pyridine derivative.

    3-Chloro-5-ethynylpyridine: A halogenated analog with different reactivity.

Uniqueness: 3-Ethynylpyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

3-ethynylpyridin-4-amine;hydrochloride

InChI

InChI=1S/C7H6N2.ClH/c1-2-6-5-9-4-3-7(6)8;/h1,3-5H,(H2,8,9);1H

InChI Key

OXBUJTASPRWSCP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CN=C1)N.Cl

Origin of Product

United States

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